molecular formula C10H13N3O2 B14835139 3-Cyclopropoxy-4-(methylamino)picolinamide

3-Cyclopropoxy-4-(methylamino)picolinamide

Cat. No.: B14835139
M. Wt: 207.23 g/mol
InChI Key: NUWLKBCEUCDHQU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(methylamino)picolinamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a picolinamide core

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-(methylamino)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: This step involves the reaction of a suitable cyclopropyl precursor with an appropriate reagent to introduce the cyclopropoxy group.

    Introduction of the Methylamino Group: This step involves the reaction of an intermediate compound with a methylamine source to introduce the methylamino group.

    Formation of the Picolinamide Core: This step involves the cyclization of the intermediate compound to form the picolinamide core.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

3-Cyclopropoxy-4-(methylamino)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Cyclopropoxy-4-(methylamino)picolinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(methylamino)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-4-(methylamino)picolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-cyclopropyloxy-4-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12-7-4-5-13-8(10(11)14)9(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13)

InChI Key

NUWLKBCEUCDHQU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)C(=O)N)OC2CC2

Origin of Product

United States

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